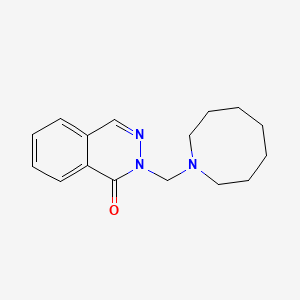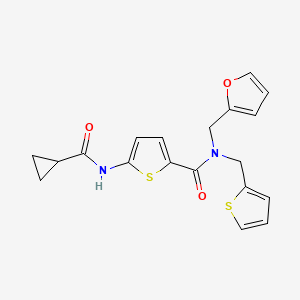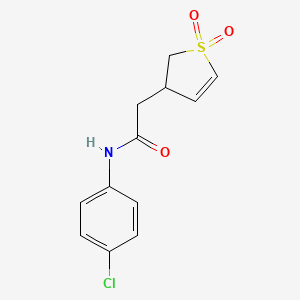
2-(3-Cyclopropyl-4-oxoquinazolin-2-yl)sulfanylpropanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Cyclopropyl-4-oxoquinazolin-2-yl)sulfanylpropanenitrile is a chemical compound that has gained significant attention in the scientific community due to its potential use in drug discovery and development. This compound is a potent inhibitor of various enzymes and has shown promising results in the treatment of various diseases.
Wirkmechanismus
The mechanism of action of 2-(3-Cyclopropyl-4-oxoquinazolin-2-yl)sulfanylpropanenitrile involves the inhibition of various enzymes such as c-Met, ALK, and VEGFR2. These enzymes play a crucial role in various cellular processes such as cell proliferation, migration, and differentiation. The inhibition of these enzymes leads to the suppression of these cellular processes, which can be beneficial in the treatment of various diseases such as cancer and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(3-Cyclopropyl-4-oxoquinazolin-2-yl)sulfanylpropanenitrile have been extensively studied in preclinical studies. This compound has been found to inhibit various enzymes such as c-Met, ALK, and VEGFR2, which are involved in various cellular processes such as cell proliferation, migration, and differentiation. The inhibition of these enzymes leads to the suppression of these cellular processes, which can be beneficial in the treatment of various diseases such as cancer and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(3-Cyclopropyl-4-oxoquinazolin-2-yl)sulfanylpropanenitrile in lab experiments include its potent inhibitory activity against various enzymes and its potential use in drug discovery and development. However, the limitations of using this compound in lab experiments include its complex synthesis method and the need for several chemical reagents and intermediates.
Zukünftige Richtungen
The future directions for 2-(3-Cyclopropyl-4-oxoquinazolin-2-yl)sulfanylpropanenitrile include its further development as a drug candidate for the treatment of various diseases such as cancer and inflammation. This compound has shown promising results in preclinical studies, and several pharmaceutical companies are currently developing drugs based on this compound. Additionally, further research is needed to explore the potential use of this compound in other diseases and to optimize its synthesis method to make it more accessible for lab experiments.
Synthesemethoden
The synthesis of 2-(3-Cyclopropyl-4-oxoquinazolin-2-yl)sulfanylpropanenitrile involves a multi-step process that requires several chemical reagents and intermediates. The first step involves the reaction of 3-cyclopropyl-4-oxoquinazoline with thioacetic acid to form 3-cyclopropyl-4-oxoquinazoline-2-thiol. The second step involves the reaction of 3-cyclopropyl-4-oxoquinazoline-2-thiol with propionitrile in the presence of a base to form 2-(3-Cyclopropyl-4-oxoquinazolin-2-yl)sulfanylpropanenitrile.
Wissenschaftliche Forschungsanwendungen
2-(3-Cyclopropyl-4-oxoquinazolin-2-yl)sulfanylpropanenitrile has been extensively studied for its potential use in drug discovery and development. This compound has been found to inhibit various enzymes such as c-Met, ALK, and VEGFR2, which are involved in various diseases such as cancer and inflammation. The inhibition of these enzymes has shown promising results in preclinical studies, and several pharmaceutical companies are currently developing drugs based on this compound.
Eigenschaften
IUPAC Name |
2-(3-cyclopropyl-4-oxoquinazolin-2-yl)sulfanylpropanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS/c1-9(8-15)19-14-16-12-5-3-2-4-11(12)13(18)17(14)10-6-7-10/h2-5,9-10H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPSYQZXPYKWBSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)SC1=NC2=CC=CC=C2C(=O)N1C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Cyclopropyl-4-oxoquinazolin-2-yl)sulfanylpropanenitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(1,3-diphenylpyrazol-4-yl)methyl]-N-methylpyrazin-2-amine](/img/structure/B7462883.png)

![3-[4-(2-Chlorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]propanamide](/img/structure/B7462896.png)


![4-bromo-N-[2-(4-methoxyphenyl)ethyl]-1H-pyrrole-2-carboxamide](/img/structure/B7462904.png)

![1-[4-(4-Methylquinolin-2-yl)phenyl]pyrrolidin-2-one;hydrochloride](/img/structure/B7462926.png)
![N-(2-cyanophenyl)-2-[[1-(4-methoxyphenyl)-2-methylpropyl]amino]propanamide](/img/structure/B7462930.png)

![1-[2-(3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl)acetyl]imidazolidin-2-one](/img/structure/B7462941.png)
![N-[[3-[(4-fluorophenoxy)methyl]-1,2,4-oxadiazol-5-yl]methyl]-N-methylaniline](/img/structure/B7462945.png)
![3-[2-(2,4-Dichlorophenoxy)ethylsulfanyl]-4-phenyl-1,2,4-triazole](/img/structure/B7462953.png)